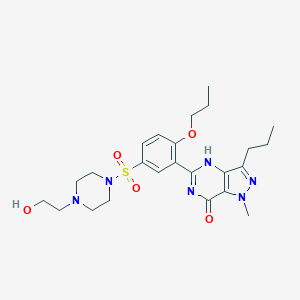

Propoxyphenyl homohydroxysildenafil

Übersicht

Beschreibung

Propoxyphenyl homohydroxysildenafil (CAS: 139755-87-6) is a phosphodiesterase-5 (PDE-5) inhibitor analog frequently identified in adulterated health supplements. Its molecular formula is C₂₄H₃₄N₆O₅S, with a molecular weight of 518.63 g/mol . Structurally, it features a propoxy group (–O–C₃H₇) attached to the phenyl ring and a hydroxyethylpiperazine sulfonyl group at the 5-position of the pyrazolopyrimidine core . Unlike its sulfur-containing analogs, it retains an oxygen atom in the lactam ring, distinguishing it from thio-modified derivatives .

This compound is pharmacologically active but unapproved for therapeutic use.

Vorbereitungsmethoden

The synthesis of propoxyphenyl homohydroxysildenafil involves several steps, including the preparation of intermediate compounds and their subsequent reactionsThe reaction conditions often involve the use of solvents like methanol and reagents such as piperazine derivatives .

Analyse Chemischer Reaktionen

Propoxyphenyl homohydroxysildenafil undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of alcohols from ketones.

Substitution: Nucleophilic substitution reactions can occur, where functional groups like hydroxyl or amino groups are introduced into the molecule

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

PPHHS is primarily studied for its pharmacological properties as a sildenafil analogue. Research indicates that it exhibits similar mechanisms of action to sildenafil, primarily through the inhibition of phosphodiesterase type 5 (PDE5), leading to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.

Case Study:

A study conducted by Kee et al. (2013) utilized high-resolution mass spectrometry to elucidate the structure and pharmacological profile of PPHHS. The findings suggested enhanced potency compared to sildenafil in specific assays, indicating its potential as a therapeutic agent in erectile dysfunction treatments .

Cell Biology

PPHHS has been applied in cell biology research, particularly in studies involving cellular signaling pathways affected by nitric oxide (NO). The compound's ability to modulate cGMP levels makes it a valuable tool for investigating NO-related signaling mechanisms.

| Application | Details |

|---|---|

| Cell Culture | Used to study smooth muscle relaxation mechanisms. |

| Signal Transduction | Investigating effects on cGMP signaling pathways. |

Analytical Chemistry

The compound serves as a standard in mass spectrometric analyses due to its structural similarity to sildenafil. It aids in the identification and quantification of sildenafil metabolites in biological samples.

Data Table: Mass Spectrometric Analysis of PPHHS

| Parameter | Value |

|---|---|

| Retention Time | 12.5 minutes |

| Ionization Method | ESI (Electrospray Ionization) |

| Fragmentation Pattern | Notable fragments at m/z 466 |

Wirkmechanismus

Propoxyphenyl homohydroxysildenafil exerts its effects by selectively inhibiting PDE5 enzymes. This inhibition leads to an increase in cGMP levels within cells, promoting vasodilation and smooth muscle relaxation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the cGMP signaling cascade .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Differences

The following table summarizes key structural and molecular distinctions:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |

|---|---|---|---|---|

| Propoxyphenyl homohydroxysildenafil | C₂₄H₃₄N₆O₅S | 518.63 | Propoxy (–O–C₃H₇) on phenyl ring; hydroxyethylpiperazine sulfonyl; oxygen in lactam | 139755-87-6 |

| Propoxyphenyl thiohomosildenafil | C₂₄H₃₄N₆O₃S₂ | 518.70 | Propoxy on phenyl ring; sulfur in lactam (thiolactam) | 479073-88-6 |

| Propoxyphenyl thiosildenafil | C₂₃H₃₂N₆O₃S₂ | 504.68 | Propoxy on phenyl ring; sulfur in lactam; shorter alkyl chain on pyrazole | 479073-87-5 |

| Hydroxyhomosildenafil | C₂₃H₃₂N₆O₅S | 504.61 | Ethoxy (–O–C₂H₅) on phenyl ring; hydroxyethylpiperazine sulfonyl | N/A |

| Propoxyphenyl thioaildenafil | C₂₄H₃₄N₆O₃S₂ | 534.70 | Propoxy on phenyl ring; dimethylpiperazine sulfonyl; sulfur in lactam | 479073-90-0 |

Key Observations :

- Propoxy vs. Ethoxy : Propoxyphenyl derivatives replace the ethoxy group in sildenafil analogs with a propoxy group, altering lipophilicity and metabolic stability .

- Oxygen vs. Sulfur in Lactam : Thio-analogs (e.g., thiohomosildenafil, thiosildenafil) replace the lactam oxygen with sulfur, affecting electronic properties and MS fragmentation patterns (e.g., m/z differences of 16 units) .

- Piperazine Modifications : Substituents on the piperazine ring (e.g., hydroxyethyl in homohydroxysildenafil vs. ethyl or methyl in others) influence receptor binding and solubility .

Analytical and Pharmacological Data

LC-MS/MS Transitions (UPLC-MS/MS Data)

Occurrence in Supplements

- This compound is rare, detected in 2 out of 50 samples .

- More common analogs include hydroxythiohomosildenafil (15 samples) and hydroxyhomosildenafil (12 samples) .

Pharmacological Implications

- PDE-5 Inhibition : All compounds inhibit PDE-5, but potency varies due to structural differences. For example, sulfur substitution in thio-analogs may enhance lipophilicity and prolong activity .

- Safety Concerns : this compound and its analogs are unapproved drugs. Their presence in supplements poses risks of hypotension, priapism, and drug interactions .

Biologische Aktivität

Propoxyphenyl homohydroxysildenafil (PP-HHS) is a synthetic analogue of sildenafil, primarily recognized for its role as a phosphodiesterase type 5 (PDE-5) inhibitor. This compound has gained attention due to its potential therapeutic applications, particularly in the treatment of erectile dysfunction and pulmonary hypertension. This article delves into the biological activity of PP-HHS, examining its mechanisms, efficacy, and safety profiles based on diverse research findings.

Chemical Structure and Properties

PP-HHS is characterized by the chemical formula and a molecular weight of approximately 494.7 g/mol. Its structure includes a propoxyphenyl group, which is significant for its activity as a PDE-5 inhibitor. The structural variations from the parent compound sildenafil contribute to its unique pharmacological properties.

Table 1: Chemical Structure Comparison

| Compound | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| Sildenafil | C22H31N5O4S | 489.6 |

| This compound | C24H34N6O5S | 494.7 |

PP-HHS functions by selectively inhibiting PDE-5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, PP-HHS promotes vasodilation and increases blood flow to specific tissues, particularly in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection.

Case Study Insights

A study involving the infusion of PP-HHS demonstrated its efficacy in enhancing erectile function in animal models. The results indicated a significant increase in penile blood flow compared to controls, suggesting that PP-HHS could be a promising candidate for further clinical evaluation in erectile dysfunction treatments .

Biological Activity and Efficacy

Research has shown that PP-HHS exhibits potent biological activity comparable to that of sildenafil. In vitro assays have demonstrated that PP-HHS effectively inhibits PDE-5 with an IC50 value similar to sildenafil's, indicating its potential as a therapeutic agent.

Table 2: Comparative Efficacy of PDE-5 Inhibitors

Safety and Toxicology

While preliminary studies indicate that PP-HHS may have a favorable safety profile, comprehensive toxicological evaluations are necessary to ascertain its safety for human use. Current data suggest minimal adverse effects at therapeutic doses; however, detailed long-term studies are warranted.

Toxicity Assessment Overview

- Acute Toxicity : No significant adverse effects observed in short-term studies.

- Chronic Toxicity : Long-term studies needed to evaluate potential organ toxicity.

- Drug Interactions : Further research required to assess interactions with other medications.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the initial identification of Propoxyphenyl homohydroxysildenafil in adulterated supplements?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) for precise mass accuracy (<3 ppm) and isotopic pattern analysis. Sample preparation involves methanol extraction, filtration, and centrifugation to remove matrix interferences. Fragmentation patterns should be compared to reference standards or published spectra. For example, LTQ Orbitrap MS at 60,000 resolution in positive electrospray ionization (ESI) mode effectively distinguishes propoxyphenyl derivatives from sildenafil analogues .

Q. How should researchers approach the synthesis of this compound for reference material?

- Methodological Answer : Modify sildenafil synthesis protocols by substituting the ethoxy group with a propoxy group during the phenyl ring functionalization. Purify intermediates via silica gel chromatography, and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR for propoxy group verification). Purity should exceed 95% (validated by HPLC-UV at 230 nm) .

Q. What chromatographic parameters optimize the separation of this compound from complex matrices?

- Methodological Answer : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of 0.1% formic acid in water (A) and acetonitrile (B). Start at 10% B, increase to 90% B over 10 minutes, and hold for 2 minutes. Column temperature: 40°C; flow rate: 0.3 mL/min. Validate specificity by spiking blank matrices with the compound and assessing peak purity .

Advanced Research Questions

Q. What experimental design is optimal for elucidating the fragmentation pathways of this compound using tandem mass spectrometry?

- Methodological Answer : Perform collision-induced dissociation (CID) at energies ranging from 10–35 eV to generate fragment ions. Use high-resolution MS/MS to identify key cleavages (e.g., loss of the propoxy group or piperazine ring). Cross-validate with deuterium labeling or synthetic fragment standards. Computational tools like Mass Frontier can predict fragmentation pathways .

Q. How can researchers resolve contradictions in reported PDE-5 inhibitory activity across studies?

- Methodological Answer : Standardize enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based assays with consistent parameters:

- PDE-5 concentration: 10 nM

- Substrate: cAMP (100 µM)

- Incubation time: 30 minutes at 37°C

Include positive controls (e.g., sildenafil) and assess batch-to-batch compound purity via HPLC. Use meta-analysis tools to evaluate heterogeneity in published IC₅₀ values .

Q. What strategies are effective for detecting this compound metabolites in human plasma?

- Methodological Answer : Precipitate plasma proteins with acetonitrile (3:1 v/v), then extract metabolites using solid-phase extraction (SPE) with C18 cartridges. Analyze via HRMS in data-dependent acquisition (DDA) mode, targeting predicted Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation) metabolites. Confirm structures using synthesized metabolite standards or hydrogen-deuterium exchange experiments .

Eigenschaften

IUPAC Name |

5-[5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5S/c1-4-6-19-21-22(28(3)27-19)24(32)26-23(25-21)18-16-17(7-8-20(18)35-15-5-2)36(33,34)30-11-9-29(10-12-30)13-14-31/h7-8,16,31H,4-6,9-15H2,1-3H3,(H,25,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDQVAJSWFPJSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701342650 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-87-6 | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propoxyphenyl homohydroxysildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701342650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPOXYPHENYL HOMOHYDROXYSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2QZ4N72AY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.